molecular formula C11H10N2O3 B3116373 Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate CAS No. 215870-77-2

Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate

Cat. No. B3116373
CAS RN: 215870-77-2
M. Wt: 218.21 g/mol
InChI Key: CUICXDWMZZQEMJ-UHFFFAOYSA-N
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Description

Pyridin-3-yl derivatives are known to act as immunomodulating agents . They are used in the preparation of pharmaceutically active compounds .


Synthesis Analysis

While the exact synthesis process for “Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate” is not available, similar compounds have been synthesized using various methods. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids .

Scientific Research Applications

  • Structural Diversity in Polymer Complexes : A study by Cisterna et al. (2018) investigated the impact of positional isomeric effects on the structures of Cd(II) coordination polymers, using ligands similar to Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate. The research highlighted the role of ligand isomers in constructing Cd(II) complexes, contributing to insights on how slight variations in molecular structure can significantly influence the properties of metal-organic frameworks (Cisterna et al., 2018).

  • Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Lebedˈ et al. (2012) described a selective synthesis method using a compound structurally related to Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate for producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This study contributes to the field of heterocyclic chemistry, particularly in the synthesis of complex organic compounds (Lebedˈ et al., 2012).

  • Antimicrobial Agent Development : A 2020 study focused on synthesizing new derivatives of pyrrole, incorporating elements like chlorine, amide, and 1,3-oxazole fragments, to explore new antimicrobial agents. This research utilized compounds analogous to Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate, indicating its potential utility in developing new antimicrobial drugs (2020 Study).

  • Functionalized Tetrahydropyridines Synthesis : Zhu et al. (2003) reported on the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using a phosphine-catalyzed annulation method. This research highlights the diverse applications of related compounds in organic synthesis (Zhu et al., 2003).

  • Novel Triazole Intermediate for Biological Activities : Eya’ane Meva et al. (2021) synthesized a novel 1,2,4-triazole intermediate structurally similar to Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate and evaluated its anti-inflammation and antimalarial activities. This study signifies the potential biomedical applications of such compounds (Eya’ane Meva et al., 2021).

properties

IUPAC Name

ethyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-6-10(16-13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUICXDWMZZQEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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